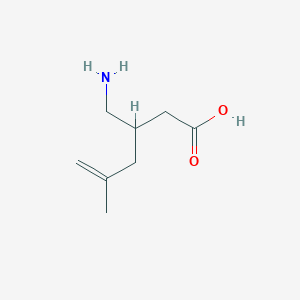

3-(Aminomethyl)-5-methylhex-5-enoic acid

Descripción general

Descripción

3-(Aminomethyl)-5-methylhex-5-enoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the pharmaceutical industry, particularly in the treatment of neuropathic pain and epilepsy. It is a derivative of pregabalin, which is widely used as an anticonvulsant and anxiolytic agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic acid involves several steps. One common method starts with the preparation of 3-isobutylglutaric anhydride, which is then hydrolyzed to form 3-(carbamoylmethyl)-5-methylhexanoic acid. This intermediate is further processed to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact. Techniques such as crystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminomethyl)-5-methylhex-5-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is under investigation for its potential use as an analgesic and anticonvulsant agent. Its structural similarity to pregabalin suggests it may have comparable efficacy in treating conditions like neuropathic pain and epilepsy .

Neuroscience Research

Research indicates that the compound could play a role in modulating neurotransmitter systems associated with seizure activity. Studies have shown that it significantly increases GABA levels in animal models subjected to induced seizures .

Chemical Synthesis

As a versatile building block, this compound is utilized in synthesizing various organic compounds, which can be pivotal in drug development and chemical research .

Case Studies

A notable study by Juveria et al. evaluated the effects of this compound on biochemical markers in rats subjected to maximal electroshock (MES) seizures. The results are summarized in the table below:

| Treatment Group | Onset Time (sec) | Clonus Duration (sec) | Recovery Time (sec) | GABA Level (µg/g tissue) |

|---|---|---|---|---|

| Normal Control | 3.424 | 3.215 | - | 218.304 |

| Negative Control (MES) | 13.563 | 2.868 | - | 23.469 |

| Sodium Valproate (100 mg/kg) | 17.031 | 1.894 | - | 32.833 |

| Compound Group | - | - | - | 22.489 |

The data indicates that the compound significantly increased GABA levels compared to the negative control group, suggesting its potential therapeutic role in modulating seizure activity .

Industrial Applications

In addition to its pharmaceutical applications, this compound is used in industrial settings for the production of various pharmaceutical intermediates and as a reagent in chemical synthesis processes . The emphasis on environmentally friendly production methods highlights its relevance in sustainable chemistry practices.

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-5-methylhex-5-enoic acid involves its interaction with the GABAergic system. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of excitatory neurotransmitters. This action helps in alleviating neuropathic pain and controlling seizures .

Comparación Con Compuestos Similares

Similar Compounds

Pregabalin: A structural analog with similar therapeutic effects.

Gabapentin: Another analog used for neuropathic pain and epilepsy.

Baclofen: A GABA derivative used as a muscle relaxant.

Uniqueness

3-(Aminomethyl)-5-methylhex-5-enoic acid stands out due to its specific binding affinity to the alpha-2-delta subunit, which enhances its efficacy in treating neuropathic pain and epilepsy compared to other similar compounds .

Actividad Biológica

3-(Aminomethyl)-5-methylhex-5-enoic acid, also known as 5,6-dehydropregabalin or rac-4,5-dehydropregabalin, is a compound structurally related to pregabalin, a drug widely used for treating neuropathic pain and epilepsy. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNO

- Molar Mass : 157.21 g/mol

- Appearance : White to off-white solid

- Melting Point : >156°C

- Boiling Point : ~287.3°C

The biological activity of this compound is hypothesized to be similar to that of pregabalin. Both compounds are believed to interact with the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This interaction may modulate neuronal excitability and neurotransmitter release, contributing to their analgesic and anticonvulsant effects .

Therapeutic Potential

- Neuropathic Pain : Due to its structural similarity to pregabalin, this compound may exhibit analgesic properties. Pregabalin is known for its efficacy in treating neuropathic pain, and thus this compound could serve as a potential alternative or adjunct therapy.

- Epilepsy : The compound's potential anticonvulsant activity was evaluated in animal models. In one study, it was administered alongside sodium valproate in a model of epilepsy induced by maximal electroshock (MES). The results indicated a significant reduction in seizure duration and recovery time compared to control groups .

Case Studies

A study conducted by Juveria et al. assessed the effects of this compound on various biochemical markers in rats subjected to MES-induced seizures. The key findings are summarized in the table below:

| Treatment Group | Onset Time (sec) | Clonus Duration (sec) | Recovery Time (sec) | GABA Level (µg/g tissue) |

|---|---|---|---|---|

| Normal Control | 3.424 | 3.215 | - | 218.304 |

| Negative Control (MES) | 13.563 | 2.868 | - | 23.469 |

| Sodium Valproate (100 mg/kg) | 17.031 | 1.894 | - | 32.833 |

| Compound Group | - | - | - | 22.489 |

The compound significantly increased GABA levels compared to the negative control group, indicating its potential role in modulating neurotransmitter systems associated with seizure activity .

Neurotransmitter Levels

In addition to GABA, the effects on other neurotransmitters were also evaluated:

| Treatment Group | Dopamine (µg/g tissue) | Noradrenaline (µg/g tissue) | Serotonin (µg/g tissue) |

|---|---|---|---|

| Normal Control | 444.231 | 431.586 | 73.672 |

| Negative Control (MES) | - | - | - |

| Sodium Valproate (100 mg/kg) | - | - | - |

| Compound Group | - | - | - |

The compound's influence on neurotransmitter levels suggests a multifaceted approach to its potential therapeutic applications .

Propiedades

IUPAC Name |

3-(aminomethyl)-5-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASWFMDVINTBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649499 | |

| Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136478-30-2 | |

| Record name | 5,6-Dehydro pregabalin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1136478302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DEHYDRO PREGABALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ERL09SKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 3-(Aminomethyl)-5-methylhex-5-enoic acid in relation to Pregabalin?

A: this compound (PRG-5E) is identified as an impurity found in Pregabalin. [] The presence of impurities like PRG-5E can impact the purity, safety, and efficacy of pharmaceutical products. The research highlights the importance of monitoring and controlling the levels of PRG-5E during Pregabalin manufacturing to ensure drug quality. []

Q2: How can the levels of this compound in Pregabalin be controlled?

A: While the provided abstract does not delve into specific methods for controlling PRG-5E levels, it does mention that the research presents a method for producing Pregabalin with reduced levels of this impurity. [] This suggests that modifications to the manufacturing process of Pregabalin can be implemented to minimize the formation of PRG-5E.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.